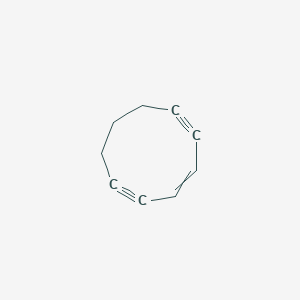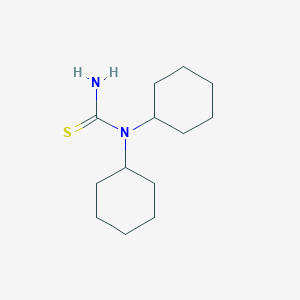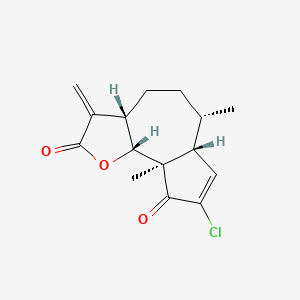
Methyl (3-ethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a methyl group, an ethoxyphenyl group, and a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-ethoxyphenyl)carbamate typically involves the reaction of 3-ethoxyaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{3-ethoxyaniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate can hydrolyze to form 3-ethoxyaniline and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-ethoxyaniline and methanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Methyl (3-ethoxyphenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the ethoxyphenyl group.
Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of the ethoxyphenyl group.
Uniqueness: Methyl (3-ethoxyphenyl)carbamate is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
113932-83-5 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl N-(3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-4-5-8(7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
RRYSFAXMLNNQLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)


![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

